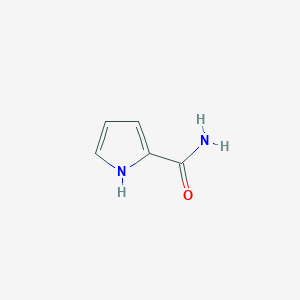
Bis(dimethylphosphino)methane
説明
Bis(dimethylphosphino)methane, also known as DMPM, is an organophosphorus compound with the linear formula (CH3)2PCH2P(CH3)2 . It has a molecular weight of 136.11 .
Molecular Structure Analysis
The molecular structure of Bis(dimethylphosphino)methane consists of a central carbon atom bonded to two phosphorus atoms, each of which is bonded to two methyl groups . The molecular formula is C5H14P2 .Physical And Chemical Properties Analysis
Bis(dimethylphosphino)methane has a molecular weight of 136.1122 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Electron Affinity and Stabilization Effects
Bis(dimethylphosphino)methane (dmpm) shows significant electron affinity and stabilization effects. It has an electron affinity of 35.3 ± 0.2 kcal/mol, indicating its potential use in electron transfer reactions. The C−H bond dissociation energy of dmpm is 92 ± 3 kcal/mol. These characteristics suggest its utility in chemical reactions involving radical stabilization and electron transfer processes (Römer et al., 1998).
Molecular Structure Analysis
The molecular structure of dmpm in the gas phase has been explored through electron diffraction. This study provides insights into its bonding and conformation, which is crucial for understanding its reactivity and interaction in various chemical environments (Rankin, Robertson, & Karsch, 1981).
Role in Binuclear Ruthenium Complexes
Dmpm reacts with Ru3(CO)12 to form binuclear ruthenium complexes. These complexes demonstrate how dmpm can act as a bridging ligand in organometallic chemistry, implying its application in catalyst design and other metal-mediated reactions (Johnson & Gladfelter, 1989).
Interaction with Silver and Gold
The interaction of dmpm with silver and gold atoms has been characterized, indicating its role in forming core structures in metal complexes. This finding is significant for understanding the coordination chemistry of dmpm with precious metals, which could be valuable in catalysis and material science (Perreault et al., 1992).
Noncovalent Interactions in Gold Complexes
Dmpm is used in synthesizing dinuclear gold(I) complexes, showcasing its capacity to engage in noncovalent interactions like aurophilic and aryl-aryl stacking. This is essential for the development of novel materials with specific optical and electronic properties (Müller et al., 2022).
Catalyst Design for Methane Monoborylation
Dmpm's analogue, 1,2-bis(dimethylphosphino)ethane, has been used in catalyst design for methane monoborylation. This application underscores the potential of dmpm-related compounds in facilitating important chemical transformations (Ahn et al., 2018).
Molecular Structure of Nickel Complexes
The molecular structure of nickel complexes containing dmpm has been investigated, revealing its role in forming eight-membered rings with square planar coordination around nickel atoms. This contributes to our understanding of dmpm's coordination behavior with transition metals (Manojlović-Muir et al., 1995).
Reactivity in Metal Carbonyl Cluster Complexes
Dmpm derivatives have been prepared using metal carbonyl cluster complexes like [Ru3(CO)12], demonstrating its reactivity and potential applications in organometallic synthesis and catalysis (Clucas et al., 1987).
Safety And Hazards
特性
IUPAC Name |
dimethylphosphanylmethyl(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJHNUEBDGNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CP(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334852 | |
| Record name | Bis(dimethylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylphosphino)methane | |
CAS RN |
64065-08-3 | |
| Record name | Bis(dimethylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylphosphino)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















